Ent-alpha-C Dapagliflozin (Dapagliflozin Impurity)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

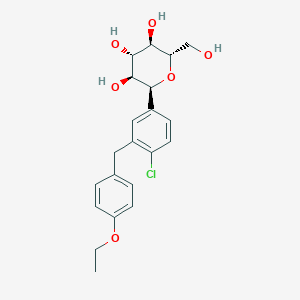

Ent-alpha-C Dapagliflozin, also known as Dapagliflozin Impurity, is a chemical compound with the molecular formula C21H25ClO6 and a molecular weight of 408.87 g/mol . It is an impurity of Dapagliflozin, a selective, orally active inhibitor of the renal sodium-glucose co-transporter type 2 (SGLT2) used in the treatment of type 2 diabetes mellitus .

Méthodes De Préparation

The synthetic routes and reaction conditions for Ent-alpha-C Dapagliflozin are not extensively documented in the public domain. it is typically synthesized through organic synthesis techniques involving multiple steps of chemical reactions. Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Ent-alpha-C Dapagliflozin can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Ent-alpha-C Dapagliflozin has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Dapagliflozin.

Biology: It is used in biological studies to understand the metabolic pathways and interactions of Dapagliflozin.

Medicine: It is used in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of Dapagliflozin.

Industry: It is used in the production and quality control of Dapagliflozin.

Mécanisme D'action

The mechanism of action of Ent-alpha-C Dapagliflozin is similar to that of Dapagliflozin. It inhibits the sodium-glucose co-transporter type 2 (SGLT2) in the proximal renal tubules, reducing the reabsorption of filtered glucose and promoting urinary glucose excretion. This helps in lowering blood glucose levels in patients with type 2 diabetes .

Comparaison Avec Des Composés Similaires

Ent-alpha-C Dapagliflozin can be compared with other SGLT2 inhibitors such as:

- Canagliflozin

- Empagliflozin

- Ertugliflozin

What sets Ent-alpha-C Dapagliflozin apart is its specific role as an impurity of Dapagliflozin, making it crucial for quality control and research purposes .

Activité Biologique

Ent-alpha-C Dapagliflozin, also known as Dapagliflozin Impurity, is a compound derived from dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor widely used in the management of type 2 diabetes mellitus. This article delves into the biological activity of Ent-alpha-C Dapagliflozin, exploring its pharmacological effects, mechanisms of action, and clinical implications through a comprehensive review of relevant studies and data.

Dapagliflozin and its impurities, including Ent-alpha-C, primarily function by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, dapagliflozin promotes glucosuria (excretion of glucose in urine), leading to lower blood glucose levels. The inhibition of SGLT2 results in:

- Increased Glycosuria : Facilitates glucose elimination from the body.

- Weight Loss : Associated with caloric loss due to glucose excretion.

- Cardiovascular Benefits : Observed reductions in heart failure hospitalizations and cardiovascular mortality in patients with diabetes .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of dapagliflozin provides insights into its biological activity:

- Absorption : Maximum plasma concentration (C_max) occurs approximately 1-2 hours post-administration. The oral bioavailability is around 78% .

- Protein Binding : Approximately 91% protein-bound, which remains consistent across various patient populations .

- Metabolism : Primarily metabolized via glucuronidation to inactive metabolites, with minor pathways involving cytochrome P450 enzymes .

Efficacy in Diabetes Management

Numerous studies have demonstrated the efficacy of dapagliflozin in managing glycemic control among patients with type 2 diabetes. For instance:

- A study reported a significant reduction in HbA1c levels by 0.38% after 24 weeks compared to placebo, with sustained effects over one year .

- In patients with higher baseline HbA1c levels (≥9.0%), reductions were even more pronounced (−0.99%) .

Cardiovascular Outcomes

Research indicates that dapagliflozin not only aids glycemic control but also has protective cardiovascular effects:

- A cohort study indicated that patients on dapagliflozin had a higher incidence of all-cause mortality or hospitalization compared to those on empagliflozin but showed similar rates of adverse events .

- Another analysis highlighted significant reductions in heart failure hospitalizations among patients treated with dapagliflozin .

Comparative Analysis of Biological Activity

| Parameter | Dapagliflozin | Ent-alpha-C Dapagliflozin |

|---|---|---|

| SGLT2 Inhibition | Yes | Yes |

| Glycemic Control | Significant | Limited data available |

| Cardiovascular Benefit | Yes | Limited data available |

| Metabolism | Glucuronidation | Similar metabolic pathways |

| Adverse Effects | Hypoglycemia, UTIs | Unknown |

Case Studies and Research Findings

- Metabolomic Profiling Study : This study assessed the effects of dapagliflozin on metabolic pathways in heart failure patients. It found that dapagliflozin treatment led to increased ketone-related metabolites, suggesting alterations in energy metabolism .

- Glucagon Secretion Study : Research indicated that dapagliflozin could promote glucagon secretion via SGLT2 inhibition in pancreatic alpha cells, potentially complicating glycemic control in certain patients .

- Long-term Efficacy Study : A longitudinal study demonstrated sustained reductions in HbA1c and weight over a year among patients treated with dapagliflozin, reinforcing its role as an effective long-term treatment option for type 2 diabetes .

Propriétés

Formule moléculaire |

C21H25ClO6 |

|---|---|

Poids moléculaire |

408.9 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m0/s1 |

Clé InChI |

JVHXJTBJCFBINQ-WHZJULEDSA-N |

SMILES isomérique |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)Cl |

SMILES canonique |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.